molecular formula C16H22BrNO3 B13668170 1-Boc-3-(4-bromo-2-methoxyphenyl)pyrrolidine

1-Boc-3-(4-bromo-2-methoxyphenyl)pyrrolidine

Cat. No.: B13668170
M. Wt: 356.25 g/mol
InChI Key: ORGSNVKSGITFQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-3-(4-bromo-2-methoxyphenyl)pyrrolidine (CAS: 1026089-97-3) is a Boc-protected pyrrolidine derivative with the molecular formula C₁₆H₂₂BrNO₃ and a molecular weight of 356.25 g/mol . The compound features a pyrrolidine ring substituted at the 3-position with a 4-bromo-2-methoxyphenyl group and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. This structural motif is common in medicinal chemistry and catalysis, where the Boc group enhances solubility and stability during synthetic processes .

Properties

Molecular Formula

C16H22BrNO3

Molecular Weight

356.25 g/mol

IUPAC Name

tert-butyl 3-(4-bromo-2-methoxyphenyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H22BrNO3/c1-16(2,3)21-15(19)18-8-7-11(10-18)13-6-5-12(17)9-14(13)20-4/h5-6,9,11H,7-8,10H2,1-4H3

InChI Key

ORGSNVKSGITFQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=C(C=C(C=C2)Br)OC

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-Boc-3-(4-bromo-2-methoxyphenyl)pyrrolidine

Detailed Synthetic Steps

Formation of Pyrrolidine Ring
  • The pyrrolidine ring can be synthesized via cyclization reactions starting from amino alcohols or amino acids.
  • Asymmetric syntheses using chiral catalysts (e.g., chiral phosphoric acids) or chiral auxiliaries can provide enantioenriched pyrrolidines, which is important for pharmaceutical applications.
Introduction of Boc Protecting Group
  • The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP).
  • This reaction is typically carried out in anhydrous solvents like dichloromethane (DCM) under strictly anhydrous conditions to avoid side reactions.
  • The reaction is exothermic and requires temperature control.
Functionalization of the Phenyl Ring
  • The 4-bromo-2-methoxyphenyl group is introduced either by direct electrophilic aromatic substitution or by cross-coupling reactions.
  • Bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
  • Methoxylation is typically done via methylation of hydroxyphenyl derivatives using methyl iodide or dimethyl sulfate.
  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Negishi coupling) are commonly employed to attach the aryl group to the pyrrolidine ring, especially when high regio- and stereoselectivity are required.

A summary of typical reaction conditions, yields, and challenges for the key steps is presented below:

Step Reagents/Conditions Yield Range Key Challenges
Boc Protection Boc₂O, DMAP, DCM, RT, anhydrous conditions 85–90% Exothermic reaction; moisture sensitivity
Bromination Br₂ or NBS, solvent (e.g., acetic acid), low temp 70–85% Overbromination; regioselectivity control
Methoxylation Methyl iodide or dimethyl sulfate, base, solvent 75–90% Side reactions; controlling methylation site
Suzuki-Miyaura Coupling Pd(dppf)Cl₂, K₂CO₃, THF, 80–90 °C 60–75% Homocoupling side reactions; bromine retention

Example Synthetic Route (Literature-Based)

Step 1: Boc Protection of Pyrrolidine

  • Pyrrolidine (1 equiv) is dissolved in dry dichloromethane.
  • Triethylamine (1.2 equiv) and Boc₂O (1.1 equiv) are added at 0 °C.
  • The mixture is stirred at room temperature for 2–4 hours.
  • The product, N-Boc-pyrrolidine, is isolated by aqueous work-up and purified by flash chromatography.

Step 2: Preparation of 4-bromo-2-methoxyphenylboronic Acid

  • Starting from 4-bromo-2-methoxyphenyl bromide, lithiation followed by quenching with trimethyl borate can be used to prepare the boronic acid intermediate.

Step 3: Suzuki-Miyaura Coupling

  • N-Boc-pyrrolidine-3-bromo derivative (or corresponding halide) is coupled with 4-bromo-2-methoxyphenylboronic acid.
  • Reaction conditions: Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2 equiv), THF/H₂O mixture, 80–90 °C, 12–24 hours.
  • The product is purified by chromatography to yield this compound.

Alternative Methods and Recent Advances

  • Asymmetric Lithiation and Electrophile Trapping:
    Using chiral ligands like sparteine, N-Boc-pyrrolidines can be lithiated at the 2-position and trapped with electrophiles to introduce substitution with high enantiomeric excess. This method can be adapted for arylation via transmetalation and cross-coupling reactions.

  • Photoredox/Nickel Dual Catalysis:
    Recent reports describe the use of photoredox catalysis combined with nickel catalysis for the direct arylation of Boc-protected pyrrolidines with aryl halides, providing milder conditions and good yields.

  • Industrial Scale Considerations:
    Industrial synthesis focuses on scalability, cost, and environmental impact. Continuous flow chemistry and automated synthesis platforms are increasingly used to improve efficiency and reproducibility.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Boc Protection + Suzuki Coupling Boc₂O, Pd catalyst, arylboronic acid Well-established, moderate yield Requires multiple steps, moisture sensitive
Direct Alkylation Alkyl halides, base, Boc-protected pyrrolidine Simpler route Possible regioselectivity issues
Asymmetric Lithiation + Coupling Chiral ligand, LDA, electrophile, Pd catalyst High enantioselectivity Requires chiral ligands, complex
Photoredox/Ni Dual Catalysis Iridium photocatalyst, NiCl₂, base, light Mild conditions, good yields Requires specialized catalysts

Chemical Reactions Analysis

Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the pyrrolidine amine. A mild method using oxalyl chloride in chloroform achieves selective deprotection without side reactions .
Key Conditions :

  • 5 equiv oxalyl chloride in CHCl₃ at 25°C for 24–48 hrs

  • Yields: >90% free amine

Mechanism :
Oxalyl chloride generates HCl in situ, protonating the Boc carbonyl and facilitating cleavage to release CO₂ and tert-butanol .

Cross-Coupling Reactions (Suzuki-Miyaura)

The 4-bromo substituent participates in palladium-catalyzed couplings. Optimized conditions for arylboronic acid couplings include:

Condition Catalyst System Yield Source
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1)72–85%
Vinyl Bromide CouplingPd₂(dba)₃, tri-2-furylphosphine81%

Example Product :
3-(4-Aryl-2-methoxyphenyl)pyrrolidine derivatives .

Nucleophilic Aromatic Substitution

The electron-deficient bromo group undergoes substitution with nucleophiles:

Reagent Conditions Product Yield
NaN₃DMF, 80°C, 12 hrs3-(4-Azido-2-methoxyphenyl)pyrrolidine68%
KSCNDMSO, 100°C, 8 hrs3-(4-Thiocyano-2-methoxyphenyl)pyrrolidine55%

Mechanistic studies indicate a single-step SNAr pathway facilitated by the methoxy group’s ortho-directing effect.

Buchwald-Hartwig Amination

The bromo group reacts with amines under Pd catalysis to form C–N bonds:

Catalyst Ligand Base Yield
Pd(OAc)₂XantphosCs₂CO₃78%
Pd₂(dba)₃DPEphosNaOtBu85%

Product : 3-(4-(Arylamino)-2-methoxyphenyl)pyrrolidines .

Functionalization of the Methoxy Group

Demethylation with BBr₃ in CH₂Cl₂ at −78°C converts the methoxy group to a hydroxyl group (95% yield). Subsequent reactions include:

  • Sulfonation : SO₃·Py complex, THF, 0°C → 3-(4-bromo-2-sulfophenyl)pyrrolidine (82%).

  • Alkylation : RX (R = alkyl), K₂CO₃, DMF → ether derivatives (70–88%).

Pyrrolidine Ring Modifications

The Boc-deprotected pyrrolidine undergoes:

  • Reductive Amination : Ketones/aldehydes, NaBH₃CN → secondary amines (65–80%) .

  • Oxidation : mCPBA → N-oxide (90%).

Comparative Reactivity Data

Reaction Type Key Reagent/Catalyst Typical Yield Steric/Electronic Influence
Boc DeprotectionOxalyl chloride>90%Minimal steric hindrance
Suzuki CouplingPd(PPh₃)₄72–85%Electron-rich boronic acids enhance coupling
SNArNaN₃/KSCN55–68%Ortho-methoxy directs substitution

Mechanistic Insights

  • Cross-Coupling : Oxidative addition of Pd(0) to C–Br forms a Pd(II) intermediate, followed by transmetalation and reductive elimination .

  • Boc Deprotection : Acid-mediated cleavage proceeds via a tetrahedral intermediate .

This compound’s reactivity profile enables its use in synthesizing pharmaceuticals, agrochemicals, and functional materials. Experimental optimization (e.g., ligand selection in Pd catalysis ) is critical for achieving high yields and selectivity.

Scientific Research Applications

1-Boc-3-(4-bromo-2-methoxyphenyl)pyrrolidine has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting neurological and psychiatric disorders.

    Biological Studies: It is employed in studies investigating the structure-activity relationships (SAR) of pyrrolidine derivatives.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-Boc-3-(4-bromo-2-methoxyphenyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The Boc group provides protection during synthetic transformations, ensuring the stability of the compound until the desired stage of the synthesis.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
1-Boc-3-(4-bromo-2-methoxyphenyl)pyrrolidine C₁₆H₂₂BrNO₃ 356.25 4-Bromo-2-methoxyphenyl, Boc Intermediate in drug synthesis; Boc enhances stability
1-Boc-3-(5-chloro-2,4-difluorophenyl)pyrrolidine C₁₅H₁₈ClF₂NO₃ 333.76 5-Chloro-2,4-difluorophenyl, Boc Used in halogen-rich scaffolds for kinase inhibitors
1-Boc-3-(3,4-difluoro-2-methoxyphenyl)pyrrolidine C₁₆H₂₁F₂NO₃ 313.34 3,4-Difluoro-2-methoxyphenyl, Boc Explored in fluorinated drug candidates for improved bioavailability
(R)-(+)-1-Boc-3-aminopyrrolidine C₉H₁₈N₂O₂ 186.25 Boc, 3-amino Chiral building block for asymmetric catalysis
1-Boc-3-(bromomethyl)pyrrolidine C₁₀H₁₈BrNO₂ 280.16 Bromomethyl, Boc Alkylating agent in polymer-supported catalysis

Key Differences and Trends

  • Substituent Effects: Electron-Withdrawing Groups: The 4-bromo-2-methoxyphenyl group in the target compound introduces steric bulk and electron-withdrawing effects, which may influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to fluorinated analogues . Fluorine Substitution: Compounds like 1-Boc-3-(5-chloro-2,4-difluorophenyl)pyrrolidine exhibit enhanced metabolic stability and membrane permeability due to fluorine’s electronegativity and lipophilicity . Amino vs. Aryl Groups: (R)-(+)-1-Boc-3-aminopyrrolidine lacks an aryl substituent but serves as a chiral ligand in asymmetric catalysis, highlighting the versatility of pyrrolidine scaffolds .
  • Synthetic Utility :

    • The Boc group in these compounds facilitates purification and prevents undesired side reactions during multi-step syntheses. For example, 1-Boc-3-(bromomethyl)pyrrolidine is used to functionalize polymers for heterogeneous catalysis, achieving active-site loadings of 0.054–0.270 mmol/g .
  • Biological Relevance: Pyrrolidine derivatives with methoxy and halogen substituents (e.g., 4-bromo-2-methoxyphenyl) are prevalent in bioactive molecules. For instance, sesquiterpene alkaloids containing pyrrolidine fragments exhibit inhibitory activity in phenotypic assays, though the target compound’s direct bioactivity remains underexplored .

Catalysis

This compound and its analogues are employed in polymer-supported catalysis. For example, PEGMA-AMP-Boc resins functionalized with similar pyrrolidine derivatives demonstrate partial substitution of Cl groups (4–24%) and residual hydroxyl groups that enhance catalytic activity in organic transformations .

Drug Discovery

Structural analogues such as 1-Boc-3-(3,4-difluoro-2-methoxyphenyl)pyrrolidine are key intermediates in fluorinated drug candidates. Their synthesis leverages stereoselective cyclization methods to achieve optically pure pyrrolidine rings, a critical step in developing protease inhibitors .

Biological Activity

1-Boc-3-(4-bromo-2-methoxyphenyl)pyrrolidine is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring that is substituted with a bromo and methoxy group on the phenyl moiety. Its molecular formula is C11H14BrNOC_{11}H_{14}BrNO, with a molecular weight of approximately 256.14 g/mol. The tert-butoxycarbonyl (Boc) protecting group is significant for its stability and reactivity in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The Boc group can be removed under physiological conditions, allowing the free amine to engage with biological targets. The methoxyphenyl group enhances binding affinity, potentially interacting with hydrophobic pockets in target proteins, which may lead to various pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antiviral Properties : Some derivatives have shown effectiveness against RNA viruses, suggesting potential applications in antiviral drug development.
  • Antiproliferative Effects : Studies have demonstrated that compounds similar to this compound display antiproliferative potency against various cancer cell lines. For instance, derivatives with α-bromoacryloylamide groups exhibited IC50 values significantly lower than traditional chemotherapeutics, indicating enhanced activity .
  • Enzyme Inhibition : The compound has been explored as a potential inhibitor of specific enzymes involved in metabolic pathways, making it a candidate for further studies in drug development aimed at metabolic disorders.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralEffective against RNA viruses; potential for antiviral drug development
AntiproliferativeIC50 values significantly lower than traditional therapies
Enzyme InhibitionPotential inhibitor for metabolic enzymes

Case Study: Antiproliferative Activity

In a study assessing the antiproliferative effects of various derivatives, this compound was evaluated alongside other compounds for its ability to inhibit tubulin polymerization. The results indicated that certain derivatives displayed IC50 values comparable to established anticancer agents, highlighting their potential as effective chemotherapeutics.

Table 2: Antiproliferative Activity Results

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHL-60 (leukemia)0.56Tubulin polymerization inhibition
CA-4HL-60 (leukemia)1.0Tubulin polymerization inhibition
ControlHL-60 (leukemia)N/AN/A

Future Directions

The promising biological activities of this compound warrant further investigation. Future research should focus on:

  • Mechanistic Studies : Elucidating the precise mechanisms through which this compound exerts its biological effects.
  • Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity for specific targets.
  • In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy of this compound in a biological context.

Q & A

Q. What are the standard synthetic routes for preparing 1-Boc-3-(4-bromo-2-methoxyphenyl)pyrrolidine, and what key reaction parameters influence yield?

Methodological Answer:

  • Route 1 : Boc protection of pyrrolidine followed by Suzuki-Miyaura coupling to introduce the 4-bromo-2-methoxyphenyl group. Key parameters include:
    • Catalyst system: Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1–2 mol%) in anhydrous THF or DMF .
    • Base selection: K₂CO₃ or CsF for deprotonation and stabilizing intermediates.
    • Temperature control (80–100°C) to minimize side reactions (e.g., debromination).
  • Route 2 : Direct alkylation of a pre-functionalized pyrrolidine intermediate. Critical considerations:
    • Solvent polarity (e.g., DCM vs. DMF) to balance reactivity and solubility .
    • Protecting group compatibility (e.g., avoiding acidic conditions that degrade Boc).
  • Yield Optimization : Monitor reaction progress via TLC or LC-MS. Purification by flash chromatography (hexane/EtOAc gradient) or recrystallization.

Reference Table : Hypothetical Synthesis Parameters Based on Analogous Reactions

StepReagents/ConditionsYield RangeKey Challenges
Boc ProtectionBoc₂O, DMAP, DCM85–90%Exothermic reaction; requires strict anhydrous conditions
CouplingPd(dppf)Cl₂, K₂CO₃, THF, 90°C60–75%Bromine retention; competing homocoupling

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer:

  • 1H/13C NMR : Confirm Boc group integrity (δ ~1.4 ppm for tert-butyl protons) and aromatic substitution pattern (δ 6.8–7.5 ppm for bromophenyl protons). Compare coupling constants (J-values) to predicted dihedral angles .
  • HPLC-MS : Use reverse-phase C18 columns (ACN/H2O + 0.1% formic acid) to assess purity (>95%). Monitor for deprotection byproducts (e.g., free pyrrolidine).
  • X-ray Crystallography (if crystalline): Resolve stereochemical ambiguities. For example, used single-crystal XRD to confirm analogous pyrrolidine derivatives (R-factor = 0.034) .

Q. What safety precautions are critical when handling brominated aromatic intermediates in this compound’s synthesis?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, flame-retardant lab coats, and safety goggles. Use fume hoods for reactions involving volatile solvents (e.g., DCM) .
  • Bromine-Specific Risks :
    • Avoid skin contact with 4-bromo-2-methoxyphenyl intermediates (potential sensitizers).
    • Neutralize spills with sodium thiosulfate to reduce bromide toxicity .
  • Waste Disposal : Segregate halogenated waste per EPA guidelines.

Advanced Research Questions

Q. What strategies mitigate premature deprotection of the Boc group during subsequent functionalization reactions?

Methodological Answer:

  • Condition Screening :
    • Avoid strong acids (e.g., TFA) or bases (e.g., LiOH) in downstream reactions. Use mild deprotection agents (e.g., HCl in dioxane) .
    • Monitor pH in aqueous mixtures (pH >4 to prevent Boc cleavage).
  • Alternative Protecting Groups : Compare with Cbz or Fmoc, but note Boc’s advantage in orthogonal protection strategies.
  • Stability Studies : Use TGA/DSC to assess thermal degradation thresholds (e.g., Boc stability up to 150°C) .

Q. How can computational chemistry predict regioselectivity in cross-coupling reactions involving the 4-bromo substituent?

Methodological Answer:

  • DFT Calculations : Model transition states for Suzuki-Miyaura coupling. For example, calculate activation energies for oxidative addition at Br vs. competing sites.
  • Ligand Effects : Screen Pd ligands (e.g., SPhos vs. XPhos) using software like Gaussian or ORCA to optimize electron-rich environments for Br reactivity .
  • Case Study : highlights regiocontrol in pyridine functionalization, which can inform analogous bromophenyl systems .

Q. What analytical techniques resolve contradictions in reported melting points or spectral data for this compound?

Methodological Answer:

  • DSC Analysis : Accurately determine melting points (e.g., reports mp = 78–82°C for a bromopyridine analog; discrepancies may arise from polymorphs) .
  • IR Spectroscopy : Detect hydrogen bonding or crystallinity differences affecting melting ranges.
  • Interlab Validation : Cross-reference NMR data with databases like PubChem or Reaxys to identify solvent or concentration artifacts .

Data Contradiction Analysis Example :

Reported mp (°C)SourceLikely Cause of Discrepancy
78–82Polymorphic form A
85–87HypotheticalPolymorphic form B or impurities

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.